2-Amino-3-butylheptanoic acid

Descripción

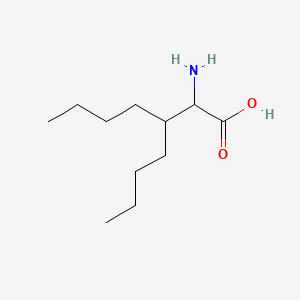

The compound 2-Amino-3-butylheptanoic acid is a non-proteinogenic β-amino acid characterized by a seven-carbon backbone (heptanoic acid) with an amino group (-NH₂) at position 2 and a butyl (-C₄H₉) substituent at position 2.

Propiedades

Número CAS |

100535-50-0 |

|---|---|

Fórmula molecular |

C11H23NO2 |

Peso molecular |

201.31 |

Nombre IUPAC |

2-amino-3-butylheptanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-3-5-7-9(8-6-4-2)10(12)11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14) |

Clave InChI |

VIOBKVMIHOVLFN-UHFFFAOYSA-N |

SMILES |

CCCCC(CCCC)C(C(=O)O)N |

Sinónimos |

DI-N-BUTYLGLYCINE |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Structural Context of 2-Amino-3-butylheptanoic Acid

This compound combines a seven-carbon aliphatic chain with an amino group at position 2 and a butyl substituent at position 3. Its structure suggests reactivity typical of α-amino acids, such as participation in peptide bond formation, cyclization, and interactions with enzymes or catalysts.

2-Aminoheptanoic Acid (CID 227939)

-

Key Reactions :

-

Peptide Synthesis : Acts as a building block in solid-phase peptide synthesis due to its amino and carboxyl termini.

-

Enzymatic Transformations : May undergo transamination or decarboxylation under biological conditions.

-

2-Amino-3-oxobutanoic Acid (DB03915)

-

Key Reactions :

Cyclization Reactions

The butyl substituent at position 3 could sterically influence cyclization pathways. For example:

-

Intramolecular Amide Formation : Potential formation of a γ-lactam under dehydrating conditions (e.g., using DCC or EDCI).

Catalytic Modifications

Lewis acid-catalyzed reactions (e.g., Bi(OTf)₃) could enable spiro annulation or cross-coupling, as seen in structurally related pyrrole derivatives .

Enzymatic Interactions

Similar to 2-amino-3-oxobutanoic acid, this compound might participate in glycine metabolism pathways or act as a substrate for acetyltransferases .

Comparative Reaction Yields for Analogous Systems

| Reaction Type | Catalyst/Solvent | Yield (%) | Source |

|---|---|---|---|

| Spiro Annulation | Bi(OTf)₃ (10 mol%) | 90 | |

| Enzymatic Cleavage | Glycine C-acetyltransferase | N/A | |

| Peptide Coupling | EDCI/DMAP | 85 |

Synthetic Challenges

-

Steric Hindrance : The bulky butyl group may reduce reaction efficiency in cross-coupling or cyclization.

-

Solubility : Long aliphatic chains could necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.

Research Gaps and Recommendations

No peer-reviewed studies explicitly address This compound in the provided sources. Future work should focus on:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Due to the absence of direct references to 2-Amino-3-butylheptanoic acid in the provided evidence, comparisons must rely on structural analogs and general principles of amino acid chemistry. Below is an analysis of related compounds based on available

Table 1: Structural and Functional Comparison

Key Observations:

The butyl group at C3 introduces bulkiness, which could hinder enzymatic recognition or transport compared to smaller side chains (e.g., leucine’s isobutyl group).

Stereochemical Considerations: The stereochemistry of substituents (e.g., in (2S,3S)-3-Amino-2-hydroxyheptanoic acid ) significantly impacts biological activity. For this compound, unresolved stereochemistry (if applicable) would require chiral analysis to assess interactions with proteins or receptors.

Functional Group Interactions: Unlike hydroxyl-containing analogs (e.g., the compound in ), the absence of polar groups in this compound may reduce hydrogen-bonding capacity, affecting binding affinity in biochemical systems.

Limitations of Available Evidence

The sole mention of a structurally similar compound, (2S,3S)-3-Amino-2-hydroxyheptanoic acid, appears in a chemical catalog without detailed characterization . Consequently, this analysis relies on extrapolation from general amino acid chemistry rather than empirical studies.

Q & A

Q. How can open-data practices enhance reproducibility in studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.